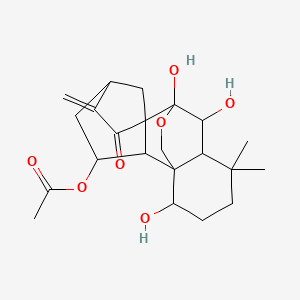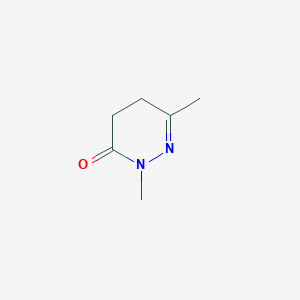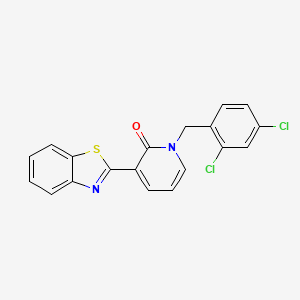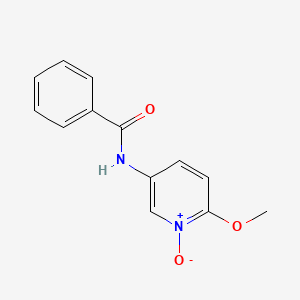![molecular formula C17H17N3O4S B3036745 3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-15-8](/img/structure/B3036745.png)
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate
Overview
Description
This compound is a chemical substance with the molecular formula C17H17N3O4S . It is used in various chemical reactions and can be obtained from several suppliers.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H17N3O4S . The exact structure would require further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density . For more detailed properties, it is recommended to refer to a reliable chemical database or the supplier’s information.Scientific Research Applications
Crystal Structures and Co-crystallization
- Crystal Structures : 3-Cyano-4,6-dimethyl-2-pyridinyl compounds have been studied for their crystal structures. For instance, various solvates and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone have been reported, demonstrating distinct hydrogen-bonding patterns and crystal packing influenced by the coformers (Gerhardt & Bolte, 2015).
Synthesis and Cyclization Reactions
- Synthesis of Pyridine Derivatives : Research has shown the transformation of certain cyano-pyridinyl compounds into 3-substituted 2-amino-5-pyridinyl-pyridines, indicating the compound's utility in the synthesis of complex pyridine derivatives (Hagen & Jänsch, 1990).
- Formation of Sulfonylamides : 3-Cyanopyridine-2-sulfonyl chlorides, including variants of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride, have been synthesized for generating N-substituted sulfonylamides, showcasing the compound's application in creating sulfonyl-based chemicals (Dmitrieva et al., 2009).
Electrocyclic Reactions
- Electrocyclic Reactions : The compound has been involved in studies of electrocyclic reactions, such as the 4-electron reduction in hydroalcoholic media, leading to complex cyclic structures (David et al., 1995).
Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : It serves as a key precursor in synthesizing various heterocyclic compounds, as demonstrated in the formation of styryl-pyridinethiones and thieno[2,3-b]pyridine derivatives (Ho & Wang, 1995).
- Pyridine Dicarboxylates Synthesis : The compound's derivatives have been used to synthesize pyridine dicarboxylates, indicating its role in diverse organic synthesis processes (Alajarín et al., 2006).
Synthesis of Pyridone
- Pyridone Synthesis : Synthesis pathways leading to 4-hydroxy-2-pyridone have been explored using derivatives of this compound, emphasizing its utility in synthesizing pharmacologically relevant structures (Chen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-9-12(2)19-16(15(11)10-18)24-17(21)13-5-7-14(8-6-13)25(22,23)20(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWRPBYOSZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)


![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)
![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)
![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)

![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)
![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)